molecular formula C13H15FN2O2 B2631760 6-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]-1,3-benzoxazole CAS No. 2195936-91-3

6-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]-1,3-benzoxazole

Cat. No.: B2631760
CAS No.: 2195936-91-3
M. Wt: 250.273
InChI Key: XOHWKQDICMQVCJ-UHFFFAOYSA-N
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Description

6-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]-1,3-benzoxazole is a synthetic organic compound that belongs to the class of benzoxazoles. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial and anticancer properties .

Preparation Methods

The synthesis of 6-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]-1,3-benzoxazole typically involves the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene and various halogen derivatives. The reaction conditions are optimized to achieve yields ranging from 55% to 92% . The structure of the synthesized compounds is confirmed using nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques .

Chemical Reactions Analysis

6-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]-1,3-benzoxazole undergoes various chemical reactions, including:

Scientific Research Applications

6-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]-1,3-benzoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]-1,3-benzoxazole involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

6-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]-1,3-benzoxazole can be compared with other benzoxazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct pharmacological properties compared to other similar compounds.

Properties

IUPAC Name

6-fluoro-2-(1-methylpiperidin-4-yl)oxy-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O2/c1-16-6-4-10(5-7-16)17-13-15-11-3-2-9(14)8-12(11)18-13/h2-3,8,10H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHWKQDICMQVCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC2=NC3=C(O2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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